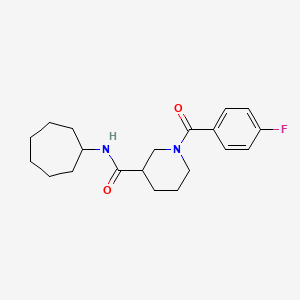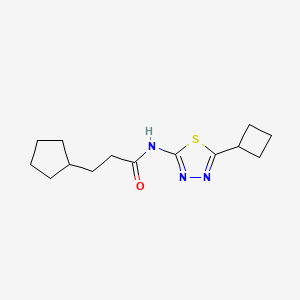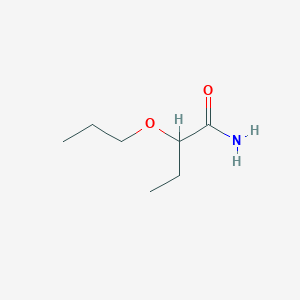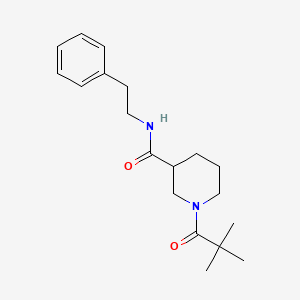![molecular formula C19H19N3O2 B4511927 4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B4511927.png)
4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide
概要
説明
4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole Ring to Benzylamine: The imidazole ring is then attached to benzylamine through a nucleophilic substitution reaction, forming the intermediate compound.
Formation of the Benzamide Group: The intermediate compound is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学的研究の応用
4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide has several scientific research applications, including:
作用機序
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways .
類似化合物との比較
Similar Compounds
Ketoconazole: An antifungal agent with a similar imidazole ring structure.
Miconazole: Another antifungal agent with an imidazole ring.
Clotrimazole: An antifungal compound with a similar imidazole structure.
Uniqueness
4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the methoxyphenyl moiety, which may confer distinct biological activities and chemical properties compared to other imidazole derivatives .
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-5-3-2-4-17(18)12-21-19(23)16-8-6-15(7-9-16)13-22-11-10-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYPDMSVKUXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4511849.png)

![1-(naphtho[2,1-b]furan-2-ylcarbonyl)-4-phenylpiperazine](/img/structure/B4511863.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4511867.png)
![1-[(4-Ethoxyphenyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B4511871.png)
![1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B4511883.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B4511885.png)

![1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole](/img/structure/B4511896.png)
![1-(diphenylmethyl)-4-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4511900.png)

![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B4511915.png)

![N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B4511935.png)
